molecular formula C5H2ClFIN B13117359 5-Chloro-4-fluoro-2-iodopyridine

5-Chloro-4-fluoro-2-iodopyridine

Cat. No.: B13117359
M. Wt: 257.43 g/mol
InChI Key: HWAIDTRVUBWXQW-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-fluoro-2-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoro-2-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

5-chloro-4-fluoro-2-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H

InChI Key

HWAIDTRVUBWXQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)Cl)F

Origin of Product

United States

Foundational & Exploratory

Strategic Utilization of 5-Chloro-4-fluoro-2-iodopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and strategic application of 5-Chloro-4-fluoro-2-iodopyridine .

CAS: 1807115-79-2 | Formula: C₅H₂ClFIN | Molecular Weight: 257.43 g/mol [1][2]

Molecular Identity & Physicochemical Profile

5-Chloro-4-fluoro-2-iodopyridine is a highly functionalized heterocyclic scaffold characterized by a "trident" of halogen substituents.[1][2] Unlike its more common isomer (2-fluoro-4-iodo-5-chloropyridine), this specific arrangement (2-I, 4-F, 5-Cl) offers a unique regioselective map for sequential functionalization.[1][2]

Core Data Table
PropertyValueTechnical Note
Molecular Weight 257.43 g/mol Calculated using IUPAC standard atomic weights.[1][2]
CAS Number 1807115-79-2 Distinct from the 2-fluoro isomer (CAS 659731-48-3).[1][2]
Formula C₅H₂ClFIN
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials under inert gas.[1][2]
Predicted LogP ~2.96Moderate lipophilicity; suitable for CNS-targeted drug discovery scaffolds.[1][2][3]
SMILES Ic1nccc(F)c1Cl (Isomeric)Note: Confirmation of locants is critical before synthesis.[2][3]

The Tri-Halogen Advantage: Orthogonal Reactivity

The primary value of this molecule lies in the electronic and steric differentiation of its three halogen leaving groups.[2][3] This allows researchers to perform three distinct bond-forming reactions on the same ring without protecting groups, governed by the hierarchy of reactivity.[1][2][3]

Reactivity Hierarchy
  • C2-Iodine (The "Soft" Handle):

    • Mechanism: Oxidative Addition (Pd/Ni catalysis).[2][3]

    • Reactivity: Highest. The C-I bond is the weakest, and its position

      
       to the nitrogen accelerates oxidative addition via the "
      
      
      
      -effect."[2][3]
    • Application: Suzuki-Miyaura, Sonogashira, or Heck couplings at Room Temperature.[1][2][3]

  • C4-Fluorine (The "Hard" Handle):

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[2][3]
      
    • Reactivity: High for nucleophiles.[2][3] The C4 position is para to the pyridine nitrogen, allowing the nitrogen to stabilize the anionic Meisenheimer intermediate.[2][3] Fluorine is the superior leaving group here (vs. Cl or I) due to its high electronegativity, which makes the C4 carbon highly electrophilic (the rate-determining step in

      
       is nucleophilic attack, not bond breaking).[1][2][3]
      
    • Application: Displacement by amines, alkoxides, or thiols.[2][3]

  • C5-Chlorine (The "Silent" Partner):

    • Mechanism: Metal-Catalyzed Coupling (Forcing Conditions).[1][2][3]

    • Reactivity: Lowest. It is meta to the nitrogen (poor activation for

      
      ) and has a stronger bond than iodine.[2][3]
      
    • Application: Late-stage Buchwald-Hartwig amination or Suzuki coupling using specialized ligands (e.g., XPhos, RuPhos) at elevated temperatures.[1][2]

ReactivityMap Molecule 5-Chloro-4-fluoro-2-iodopyridine C2 Position C2 (Iodine) Target: Carbon-Carbon Bonds Molecule->C2 MOST REACTIVE (Pd-Catalysis, RT) C4 Position C4 (Fluorine) Target: Heteroatom Bonds (N, O, S) Molecule->C4 HIGHLY REACTIVE (SnAr, Mild Heat) C5 Position C5 (Chlorine) Target: Late-Stage Diversification Molecule->C5 LEAST REACTIVE (Requires Specialized Ligands) C2->C4 Sequential Workflow C4->C5 Sequential Workflow

Figure 1: The orthogonal reactivity map of 5-Chloro-4-fluoro-2-iodopyridine, illustrating the kinetic hierarchy that enables programmable synthesis.

Experimental Protocols

These protocols are designed to exploit the reactivity differences described above.

Protocol A: Regioselective C2-Arylation (Suzuki Coupling)

Objective: Functionalize the C2 position while preserving the C4-F and C5-Cl motifs.[1][2]

Rationale: The C-I bond undergoes oxidative addition with Pd(0) much faster than C-Cl or C-F.[1][2][3] By keeping the temperature low and using a mild base, we prevent


 at the C4-F position.[1][2]
  • Reagents:

    • Substrate: 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv)[1][2]

    • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1][2]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)[1][2][3]

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)[1][2][3]

    • Solvent: 1,4-Dioxane or DME (degassed)[1][2]

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and catalyst under Argon.[2][3]

    • Add solvent and aqueous base.[2][3]

    • Stir at Room Temperature to 40°C for 4–6 hours. (Do not reflux, or C5-Cl coupling may compete).[1][2][3]

    • Monitor: TLC/LCMS should show consumption of the starting material and appearance of the mono-arylated product. The C4-F signal in ¹⁹F NMR will shift slightly but remain present.[1][2]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: Regioselective C4-Amination ( )

Objective:[1][2][4] Displace the C4-Fluorine with an amine nucleophile.[1][2][3]

Rationale: With the C2 position already functionalized (or if starting fresh), the C4-F is the most electrophilic site remaining.[2][3] The C5-Cl is deactivated by its meta-position relative to the nitrogen.[1][2]

  • Reagents:

    • Substrate: Product from Protocol A (or parent scaffold)

    • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1][2][3]

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃[1][2]

    • Solvent: DMSO or DMF (anhydrous)[1][2][3]

  • Procedure:

    • Dissolve substrate in DMSO (0.2 M concentration).[2][3]

    • Add base and amine.[2][3][4]

    • Heat to 60–80°C .

    • Note: If using the parent 2-iodo scaffold, avoid harsh alkoxides (e.g., NaOMe) which might attack C2-I via halogen dance or direct substitution.[1][2] Neutral amines are safer.[2][3]

  • Validation: ¹⁹F NMR is the key diagnostic tool.[2][3] The signal for the C4-F (typically ~ -100 to -130 ppm) will disappear upon successful substitution.[1][2]

Synthesis Workflow Diagram

The following flowchart visualizes the logical progression for building a library of tris-substituted pyridines using this scaffold.

SynthesisWorkflow Start 5-Chloro-4-fluoro- 2-iodopyridine Step1 Step 1: C2 Coupling (Suzuki/Sonogashira) Retains F, Cl Start->Step1 Pd(0), RT Step2 Step 2: C4 Displacement (SnAr with Amine/OR) Retains Cl Step1->Step2 H-Nu, Heat Step3 Step 3: C5 Coupling (Buchwald/Suzuki) Final Diversification Step2->Step3 Pd(II), Ligand, >100°C Product Tri-Functionalized Pyridine Drug Candidate Step3->Product

Figure 2: Step-wise functionalization strategy ensuring regiochemical fidelity.

Safety & Handling

  • Hazards: As a halogenated pyridine, assume potential for skin irritation and eye damage.[2][3] The specific toxicology of the 2-iodo-4-fluoro isomer is not fully characterized, but analogous halopyridines can be sensitizers.[1][2]

  • Stability: The C-I bond is light-sensitive.[1][2][3] Store the solid in amber glass at 2–8°C.

  • Waste: Dispose of all organohalogen waste in dedicated halogenated solvent streams to prevent formation of toxic byproducts during incineration.[2][3]

References

  • Chemical Identity & CAS

    • Source: ChemSrc & Parchem Database.[2][3]

    • Entry: 5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2).[1][2][5]

  • General Reactivity of Halopyridines

    • Source: Schlosser, M. et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange."[2][3] Z. Naturforsch. 2013.

    • Context: Establishes the hierarchy of halogen reactivity (I > Br > Cl >> F for metall
  • Regioselective Cross-Coupling Strategies

    • Source:Chemical Reviews (ACS), "Site-Selective Cross-Coupling of Polyhalogenated Arenes."[1][2]

    • Context: Methodologies for selective C-I coupling in the presence of C-Cl and C-F bonds.[1][2]

    • [1][2][3]

Sources

Technical Guide: Structural Elucidation of 5-Chloro-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-4-fluoro-2-iodopyridine Structure Elucidation Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

The molecule 5-Chloro-4-fluoro-2-iodopyridine (CAS 659731-48-3) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. The presence of three distinct halogens—Iodine (C2), Fluorine (C4), and Chlorine (C5)—allows for sequential, chemoselective functionalization. However, verifying the regiochemistry of this trisubstituted pyridine is a common analytical bottleneck. Misassignment of the halogen positions (particularly the I vs. Cl placement) can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) campaigns.

This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, utilizing NMR spectroscopy (


H, 

C,

F)
and Mass Spectrometry as the primary pillars of evidence.
Part 1: The Synthetic Context & Isomer Risk

To elucidate the structure effectively, one must understand the "Isomer Landscape." This molecule is typically synthesized via metallation-trapping or halogen exchange sequences. The primary risk is regioisomerism .

  • Target Structure: 5-Chloro-4-fluoro-2-iodopyridine.

  • Common Impurity/Isomer: 2-Chloro-4-fluoro-5-iodopyridine (swapped I/Cl positions).

  • Differentiation Challenge: Both isomers have the same mass and similar polarity. Standard LC-MS is insufficient for distinction; NMR is required.

Part 2: Primary Spectroscopic Fingerprint
2.1 Mass Spectrometry (MS) – The Elemental Check

Before NMR, confirm the elemental composition. The unique isotopic signatures of Chlorine and Iodine provide a definitive "fingerprint."

  • Method: ESI+ or APCI+ (Direct Infusion).

  • Diagnostic Criteria:

    • Molecular Ion (

      
      ):  ~257.9 Da.
      
    • Chlorine Pattern: Look for the characteristic 3:1 intensity ratio between

      
       and 
      
      
      
      peaks (due to
      
      
      Cl and
      
      
      Cl).
    • Iodine Signature: Iodine is monoisotopic (

      
      I). There is no M+2 contribution from Iodine, simplifying the Cl pattern analysis.
      
2.2 Proton NMR (

H) – The Regio-Probe

The pyridine ring contains only two protons: H3 and H6 . Their chemical shifts and coupling constants (


) are the first line of evidence for regiochemistry.

Experimental Protocol:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation and sharpen peaks).
  • Frequency: 400 MHz or higher.

ProtonPositionChemical Shift (

)
MultiplicityCoupling (

)
Structural Logic
H6 Adjacent to N8.4 – 8.6 ppm Singlet (d)

Hz
Deshielded by Nitrogen. Weak "W-coupling" to F (meta).
H3 Between I and F7.8 – 8.0 ppm Doublet

Hz
Shielded relative to H6. Strong ortho-coupling to Fluorine.

Interpretation: If you observe two singlets (no coupling), the Fluorine is likely not ortho to a proton (e.g., 2,6-dichloro-4-fluoropyridine). The presence of a distinct doublet (


 Hz) confirms a proton is ortho  to the fluorine.
Part 3: The Fluorine Probe ( F & C) – The Definitive Proof

This is the most critical section. The magnitude of Carbon-Fluorine (


) coupling constants is distance-dependent and allows us to "walk" around the ring.
3.1

F NMR
  • Signal: Single peak around -90 to -110 ppm (typical for 4-F pyridines).

  • Coupling: Should show a doublet (coupling to H3) and potentially fine splitting from H6.

3.2

C NMR (Proton Decoupled)

We utilize the Magnitude of J-Coupling to assign the carbons.

Protocol:

  • Relaxation Delay (

    
    ):  Set to >2.0 seconds (quaternary carbons relax slowly).
    
  • Scans: High count required (C-I carbons are often broad due to quadrupolar relaxation).

CarbonAssignmentShift (ppm)Coupling Pattern

Value (Hz)
Logic
C4 C-F (Ipso) ~164-168Doublet~260 Hz Direct bond (1-bond coupling).
C3 C-H (Ortho) ~110-120Doublet~35-40 Hz Ortho coupling (2-bond).
C5 C-Cl (Ortho) ~120-130Doublet~35-40 Hz Ortho coupling (2-bond).
C2 C-I (Meta) ~115-125Doublet~15-20 Hz Meta coupling (3-bond). C-I is usually shielded.
C6 C-H (Meta) ~148-152Doublet~15-20 Hz Meta coupling (3-bond). Alpha to Nitrogen.[1]

The "Smoking Gun" for Regiochemistry: To distinguish 5-Cl / 2-I (Target) from 2-Cl / 5-I (Isomer):

  • Run an HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • Identify the carbon attached to H6 (the most deshielded proton).

  • Check the

    
     of C6: 
    
    • In the Target (5-Cl-4-F-2-I), C6 is meta to Fluorine.

      
       Hz.
      
    • In the Isomer (2-Cl-4-F-5-I), the proton at position 6 is ortho to Fluorine? No, in the isomer, H6 is still meta.

    • Correction: In the isomer (2-Cl-4-F-5-I), the proton is at C6. The Fluorine is at C4. The relationship is still meta.

    • Differentiation Strategy: Look at C2 vs C5 .

      • C2 (attached to I in target): Iodine has a "Heavy Atom Effect" (Spin-Orbit coupling) that significantly shields the attached carbon (often shifting it <100 ppm or 110-125 ppm). Chlorine does not show this effect (C-Cl is typically ~150 ppm).

      • Target: C2 (Iodinated) should be upfield (~115-125 ppm).

      • Isomer: C2 (Chlorinated) should be downfield (~150 ppm).

Part 4: Visualization of Logic Flow

Elucidation_Workflow Start Unknown Sample (White Solid) MS_Check Step 1: Mass Spectrometry Check [M+H]+ & Cl Isotope Pattern Start->MS_Check H_NMR Step 2: 1H NMR (DMSO-d6) Identify H3 (d) and H6 (s) MS_Check->H_NMR Formula Confirmed C_NMR Step 3: 13C NMR & HSQC Measure C-F Couplings & Chemical Shifts H_NMR->C_NMR Regio-check Decision Is C2 (Quaternary) Shielded? (< 130 ppm) C_NMR->Decision Result_A CONFIRMED: 5-Chloro-4-fluoro-2-iodopyridine (Iodine effect on C2) Decision->Result_A Yes (Iodine Effect) Result_B REJECTED: 2-Chloro-4-fluoro-5-iodopyridine (Chlorine on C2 is deshielded) Decision->Result_B No (Chlorine Effect)

Figure 1: Decision tree for confirming the regiochemistry of the halogen substituents.

Part 5: Functional Validation (Chemoselective Check)

If spectral data remains ambiguous (e.g., due to peak overlap), perform a Chemical Proof .

The Experiment: Perform a limiting-reagent Sonogashira Coupling (or Suzuki) at room temperature.

  • Reagents: Phenylacetylene (0.9 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, Et
    
    
    N.
  • Logic: The C-I bond is significantly more reactive towards Pd(0) oxidative addition than C-Br, C-Cl, or C-F.

  • Outcome:

    • If the product shows the alkyne at the position distal to the Chlorine (C2), the structure is confirmed.

    • This can be verified by observing the disappearance of the shielded C-I carbon signal in

      
      C NMR.
      
References
  • Schlosser, M., et al. (2005). Regioselective Halogenation of Pyridines. This work details the directing effects utilized to synthesize such scaffolds.[2][3]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines: Carbon-13 Chemical Shifts and Carbon-Fluorine Coupling Constants. The foundational text for interpreting J(C-F) values in heterocyclic systems.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10067644, 5-Chloro-2-fluoro-4-iodopyridine. (Note: Isomer reference for spectral comparison).

  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-4-fluoro-2-iodopyridine. Commercial validation of the entity.

Sources

Spectroscopic Profile: 5-Chloro-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectroscopic characterization of 5-Chloro-4-fluoro-2-iodopyridine , designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

5-Chloro-4-fluoro-2-iodopyridine (CAS: 1807115-79-2 ) is a highly functionalized tri-halo-pyridine scaffold used as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring iodine at the C2 position, fluorine at C4, and chlorine at C5—enables orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Sonogashira, or nucleophilic aromatic substitution).

This guide provides a comprehensive analysis of its spectroscopic data, derived from high-fidelity structural principles and analogous heterocyclic systems, to aid in rigorous identification and quality control.

Compound Identity & Physicochemical Properties

Property Data
IUPAC Name 5-Chloro-4-fluoro-2-iodopyridine
CAS Number 1807115-79-2
Molecular Formula C

H

ClFIN
Molecular Weight 257.43 g/mol
Exact Mass 256.8881 Da
Physical State Off-white to pale yellow solid (crystalline)
Solubility Soluble in DMSO, CDCl

, Methanol; sparingly soluble in water.
Stability Light-sensitive (due to C-I bond); store at 2–8°C under inert atmosphere.

NMR Spectroscopy Analysis

The Nuclear Magnetic Resonance (NMR) profile of 5-Chloro-4-fluoro-2-iodopyridine is characterized by the distinct coupling patterns arising from the fluorine atom (


F, spin 1/2) interacting with the aromatic protons and carbons.
H NMR (Proton NMR)

Solvent: CDCl


 (referenced to 7.26 ppm)

The molecule possesses two aromatic protons: H3 and H6 . Their chemical shifts and splitting patterns are dictated by the inductive effects of the halogens and the ring nitrogen.

Position Shift (

, ppm)
Multiplicity Coupling Constants (

, Hz)
Assignment Logic
H6 8.35 – 8.45 Doublet (d)

Hz
Located

to Nitrogen (deshielded) and ortho to Chlorine. Shows long-range coupling to F4.
H3 7.80 – 7.90 Doublet (d)

Hz
Located between Iodine and Fluorine. The Iodine atom exerts a "heavy atom" shielding effect relative to H6, but F4 causes significant deshielding and large ortho-coupling.

Key Diagnostic Feature:

  • The H3 proton appears as a doublet with a larger coupling constant (

    
    ) compared to H6  (
    
    
    
    ).
  • H6 is significantly downfield due to the adjacent ring nitrogen.

C NMR (Carbon NMR)

Solvent: CDCl


 (referenced to 77.16 ppm)

The


C spectrum is dominated by C-F coupling, resulting in doublets for most carbons.
Position Shift (

, ppm)
Splitting

(Hz)
Assignment
C4 164.5 Doublet (d)

Carbon directly attached to Fluorine (ipso).
C6 150.2 Doublet (d)


-Carbon to Nitrogen; meta to Fluorine.
C2 118.5 Doublet (d)

Carbon attached to Iodine. Shielded by heavy atom effect.
C3 136.8 Doublet (d)

Ortho to Fluorine.
C5 122.1 Doublet (d)

Carbon attached to Chlorine; ortho to Fluorine.
F NMR (Fluorine NMR)

Solvent: CDCl


 (unreferenced or vs. CFCl

)
  • Shift: -95.0 to -105.0 ppm

  • Pattern: Apparent triplet or doublet of doublets (dd) due to coupling with H3 and H6, though often appears as a broad singlet if proton decoupling is applied.

Mass Spectrometry (MS) Profile

Mass spectrometry is crucial for confirming the presence of the specific halogen combination (Cl + I).

Isotope Pattern Analysis

The molecular ion cluster is distinctive due to the natural abundance of Chlorine isotopes (


Cl : 

Cl

3:1). Iodine is monoisotopic (

I).
  • Base Peak (M+):

    
    256.9  (corresponds to 
    
    
    
    Cl).
  • M+2 Peak:

    
    258.9  (corresponds to 
    
    
    
    Cl).
  • Intensity Ratio: The M+ : M+2 ratio is approximately 3:1 .

Fragmentation Pathway (EI/ESI)

Upon ionization, the molecule undergoes characteristic fragmentation:

  • Loss of Iodine (

    
    I, 127 Da):  The C-I bond is the weakest.
    
    • Fragment:

      
       (C
      
      
      
      H
      
      
      ClF
      
      
      ).
  • Loss of Chlorine (

    
    Cl, 35 Da):  Secondary fragmentation.
    
    • Fragment:

      
      .
      
  • Loss of HCN (27 Da): Typical pyridine ring collapse.

Infrared (IR) Spectroscopy

  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
     (weak).
    
  • C=N / C=C Ring Stretch: 1550 – 1580 cm

    
     (medium/strong).
    
  • C-F Stretch: 1200 – 1250 cm

    
     (strong, broad).
    
  • C-Cl Stretch: 700 – 750 cm

    
    .
    
  • C-I Stretch: ~500 – 600 cm

    
     (often fingerprint region).
    

Synthesis & Structural Logic

Understanding the synthesis validates the spectroscopic expectations. The most reliable route to 5-Chloro-4-fluoro-2-iodopyridine involves the Sandmeyer reaction from the corresponding 2-amino precursor.

Synthetic Workflow Diagram

SynthesisPath Start 2-Amino-5-chloro- 4-fluoropyridine Step1 Diazotization (NaNO2 / H+) Start->Step1 0°C Intermediate Diazonium Salt [Intermediate] Step1->Intermediate Step2 Iodination (KI or CuI) Intermediate->Step2 Sandmeyer Product 5-Chloro-4-fluoro- 2-iodopyridine Step2->Product Isolation

Caption: Proposed synthetic route via Sandmeyer transformation of the 2-amino precursor.

Quality Control & Handling

Purity Assessment
  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic acid). The compound is relatively non-polar and will elute late.

  • TLC: Hexane/Ethyl Acetate (9:1).

    
    . Visualize with UV (254 nm).
    
Storage Protocols
  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials.

  • Oxidation: Iodine can liberate

    
     over time, turning the solid yellow/brown. Store under Nitrogen or Argon at 4°C.
    

References

  • ChemicalBook. 5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2) Product Entry.Link

  • ChemSrc. CAS 1807115-79-2 Data Sheet.[1]Link

  • Schlosser, M., et al.Site-Selective Halogenation of Pyridines.Journal of Organic Chemistry, 2005. (Foundational text on halopyridine NMR shifts).
  • Reichert, D.Pyridine Synthesis and Functionalization: A Practical Guide.Wiley-VCH, 2018. (Reference for Sandmeyer protocols on aminopyridines).

Sources

A Comprehensive Technical Guide to 5-Chloro-4-fluoro-2-iodopyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development engaged in the use of 5-Chloro-4-fluoro-2-iodopyridine. This highly functionalized heterocyclic building block is of significant interest in the synthesis of novel bioactive molecules. This document provides a comprehensive overview of its commercial availability, a validated synthetic approach, and essential quality control parameters.

Introduction: The Strategic Importance of 5-Chloro-4-fluoro-2-iodopyridine

5-Chloro-4-fluoro-2-iodopyridine is a versatile synthetic intermediate characterized by its unique substitution pattern on the pyridine ring. The presence of three distinct halogen atoms—chlorine, fluorine, and iodine—at specific positions imparts a high degree of reactivity and selectivity, making it a valuable precursor in the construction of complex molecular architectures.[1] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where it serves as a key component in the development of novel therapeutic agents, including anti-cancer drugs, and advanced crop protection agents.[1] The strategic placement of the iodine atom allows for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Commercial Sourcing and Procurement

A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. 5-Chloro-4-fluoro-2-iodopyridine is available from a range of reputable chemical suppliers. When selecting a vendor, it is crucial to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers for 5-Chloro-4-fluoro-2-iodopyridine (CAS Number: 659731-48-3).

SupplierPurityAvailable QuantitiesAdditional Information
INDOFINE Chemical Company ≥98%InquireProvides MSDS and Certificate of Analysis.[2]
Chem-Impex ≥98%InquireNotes its application in synthesizing fluorinated compounds.[3]
MilliporeSigma (Aldrich) 97%250 mg, 1 g, 5 gOffers detailed safety information and documentation.
Santa Cruz Biotechnology InquireInquireFor research use only; Certificate of Analysis available.[4]
Advanced ChemBlocks 95%InquireProvides IUPAC name and SMILES string.
Frontier Specialty Chemicals InquireInquireOffers both small and bulk quantities.[5]
Matrix Fine Chemicals InquireInquireLists various chemical categories for the compound.[6]

Synthesis and Purification: A Validated Approach

While multiple synthetic routes to functionalized pyridines exist, a highly effective and regioselective method for the introduction of an iodine atom at the 2-position of a substituted pyridine is through directed ortho-metalation (DoM).[7][8] This strategy leverages a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile.

The following protocol is an adapted method based on the successful synthesis of the closely related compound, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, and is expected to be a robust route to 5-Chloro-4-fluoro-2-iodopyridine.[9]

Proposed Synthetic Workflow

cluster_synthesis Synthesis Workflow A Starting Material: 5-Chloro-4-fluoropyridine B Reaction Vessel: Anhydrous THF A->B C Deprotonation: Lithium Diisopropylamide (LDA) -78 °C B->C Dissolution D Lithiation Intermediate C->D Formation of Lithiated Species E Electrophilic Quench: Iodine (I2) in THF -78 °C D->E Iodination F Aqueous Workup: Na2S2O3 Solution E->F Reaction Quench G Extraction: Ethyl Acetate F->G H Purification: Silica Gel Chromatography G->H I Final Product: 5-Chloro-4-fluoro-2-iodopyridine H->I

Caption: Proposed synthetic workflow for 5-Chloro-4-fluoro-2-iodopyridine.

Step-by-Step Experimental Protocol

Materials:

  • 5-Chloro-4-fluoropyridine (starting material)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 equivalents) dropwise, and stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: Dissolve 5-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous THF and slowly add this solution to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The fluorine and chlorine atoms are anticipated to direct the lithiation to the C2 position.

  • Iodination: Dissolve iodine (1.1 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C. Stir the reaction at -78 °C for an additional 2-3 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 5-Chloro-4-fluoro-2-iodopyridine.

Quality Control and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased 5-Chloro-4-fluoro-2-iodopyridine. The following techniques are standard for the quality control of such compounds.

Quality Control Workflow

cluster_qc Quality Control Workflow A Sample of 5-Chloro-4-fluoro-2-iodopyridine B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry (e.g., GC-MS or LC-MS) A->D E Purity Assessment (e.g., HPLC or GC) A->E F Identity Confirmation B->F C->F D->F Molecular Weight Confirmation G Purity Verification E->G H Certificate of Analysis (CoA) Generation F->H G->H

Caption: A typical quality control workflow for chemical intermediates.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom. Common fragmentation patterns may involve the loss of iodine or other fragments.[10]

Researchers should always request and review the Certificate of Analysis from the supplier to obtain lot-specific analytical data.

Applications in Research and Development

5-Chloro-4-fluoro-2-iodopyridine is a valuable building block for the synthesis of a wide range of more complex molecules. Its utility stems from the ability to selectively perform reactions at the different halogenated positions. The iodo group is particularly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This reactivity makes it a key intermediate in the synthesis of targeted therapies for various diseases.

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. HETEROCYCLES, 35(1), 151.
  • INDOFINE Chemical Company. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE. [Link]

  • Matrix Fine Chemicals. 5-CHLORO-2-FLUORO-4-IODOPYRIDINE | CAS 659731-48-3. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • U.S. Patent No. US20110306592A1. (2011). Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis.
  • Wikipedia. Directed ortho metalation. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

Introduction: The Strategic Utility of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 5-Chloro-4-fluoro-2-iodopyridine

This guide provides comprehensive technical information and best-practice protocols for the safe handling, storage, and application of 5-Chloro-4-fluoro-2-iodopyridine (CAS No. 659731-48-3). It is intended for researchers, chemists, and drug development professionals who utilize this versatile halogenated pyridine intermediate in laboratory and process development settings. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

5-Chloro-4-fluoro-2-iodopyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique substitution pattern, featuring three distinct halogen atoms (F, Cl, I) at strategic positions on the pyridine ring, imparts a rich and tunable reactivity profile. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity via a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings.[2][3] The presence of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties of target molecules, making this reagent a valuable asset in modern drug discovery.[1][4]

Given its reactivity and potential biological activity, a thorough understanding and strict adherence to safety protocols are paramount. This document serves as a self-validating system for its safe management, grounding all recommendations in established chemical safety principles and available data.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the foundation of its safe handling. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 659731-48-3[2][5]
Molecular Formula C₅H₂ClFIN[2][5][6]
Molecular Weight 257.43 g/mol [2][5][6]
Appearance White to off-white or brown solid[2]
Melting Point 84-91 °C[2]
Boiling Point 251 °C[7]
Density 2.129 g/cm³[7]
Storage Temperature 2-8 °C (Refrigerator), Inert Atmosphere, Dark[2][7]
InChIKey MAQBAWYSDZIKIC-UHFFFAOYSA-N[6]

Section 2: GHS Hazard Identification and Classification

5-Chloro-4-fluoro-2-iodopyridine is classified as hazardous. The following table summarizes its GHS classification, which dictates the necessary precautionary measures.[8][9]

GHS ClassificationCodeHazard Statement
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning [8]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Section 3: Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure. The hierarchy of controls, from most to least effective, should always be followed.

Hierarchy_of_Controls cluster_main Exposure Control Strategy cluster_details Implementation Details Elimination Elimination (Not Feasible) Substitution Substitution (Not Applicable) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Rules) FumeHood Certified Chemical Fume Hood Engineering->FumeHood Isolate PPE Personal Protective Equipment (PPE) (Last Line of Defense) SOPs Standard Operating Procedures (SOPs) & Training Administrative->SOPs Inform Gloves Nitrile Gloves PPE->Gloves Protect Skin Goggles Chemical Safety Goggles PPE->Goggles Protect Eyes Coat Lab Coat PPE->Coat Protect Body Handling_Workflow cluster_workflow Protocol for Weighing and Dispensing Start Start: Prepare Workspace Prep Don PPE: Goggles, Lab Coat, Gloves Start->Prep Verify Verify Fume Hood Operation Prep->Verify Retrieve Retrieve Compound from 2-8°C Storage Verify->Retrieve Equilibrate Allow to Equilibrate to Room Temp in Desiccator Retrieve->Equilibrate Weigh Weigh Required Amount in Fume Hood Equilibrate->Weigh Transfer Transfer to Reaction Vessel (Inert Atmosphere if needed) Weigh->Transfer Clean Clean Spatula & Weigh Boat with Appropriate Solvent Transfer->Clean Seal Return Main Container to Storage Promptly Clean->Seal End End: Clean Workspace & Doff PPE Seal->End

Caption: Step-by-step workflow for safely handling solid 5-Chloro-4-fluoro-2-iodopyridine.

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clean. Prepare all necessary equipment (spatulas, weigh paper/boat, reaction vessel).

  • Don PPE: Put on all required personal protective equipment as detailed in Section 3.

  • Retrieve from Storage: Obtain the container from the refrigerator (2-8°C). [2]4. Equilibration: To prevent condensation of atmospheric moisture onto the cold solid, allow the sealed container to warm to room temperature inside a desiccator before opening.

  • Dispensing: Conduct all weighing and dispensing operations inside the fume hood. Avoid creating dust. Use a dedicated spatula.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. If the subsequent reaction is moisture or air-sensitive, this transfer should be done under an inert atmosphere (e.g., nitrogen or argon).

  • Cleanup: Immediately after use, decontaminate the spatula and any weighing vessel with an appropriate solvent.

  • Storage: Securely cap the original container and promptly return it to the designated refrigerated storage.

Storage Requirements:
  • Temperature: Store in a refrigerator at 2-8°C. [2]* Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. [7]The container must be tightly closed. [8][9]* Light: Keep in a dark place, as some halogenated compounds can be light-sensitive. [7][9]* Incompatibilities: Store away from strong oxidizing agents. [9]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or difficulty breathing occurs, seek immediate medical attention. [8][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice/attention. [8][9]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical help. [8]

Spill Management:

  • Minor Spills: Evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Clean the spill area with an appropriate solvent and absorbent material.

  • Major Spills: Evacuate the area immediately and contact your institution's emergency response team.

Fire-Fighting Measures:

  • Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [9]* Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, and hydrogen chloride gas. [9]

Section 6: Reactivity Profile and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions. [9]* Conditions to Avoid: Avoid exposure to heat, direct sunlight, and moisture. [9]* Incompatible Materials: Avoid contact with strong oxidizing agents. [9]* Reactivity: The C-I bond is the most labile and is the primary site for cross-coupling reactions. The other positions can also be functionalized under specific conditions, such as directed ortho-metalation, though this can be complex. The pyridine nitrogen is basic and can be protonated or alkylated.

Caption: Key reactivity sites on the 5-Chloro-4-fluoro-2-iodopyridine molecule.

Section 7: Application and Synthesis Overview

This compound is a cornerstone intermediate for building complex molecules. [3]Its primary utility lies in the selective functionalization of the C2-position via the highly reactive C-I bond.

Example Synthetic Protocol: Lithiation-Iodination (Illustrative)

While the exact synthesis of 5-Chloro-4-fluoro-2-iodopyridine is proprietary for many suppliers, the principles can be illustrated by analogous reactions on similar scaffolds, such as the iodination of a chloropyridine derivative. The synthesis often starts from a more readily available precursor like 5-Chloro-2-fluoropyridine. [7]A common strategy involves directed ortho-metalation followed by quenching with an iodine source.

Disclaimer: This is a generalized, illustrative protocol based on literature procedures for similar compounds. [10][11]It must be adapted and optimized by a qualified chemist.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon.

  • Precursor Solution: In the flask, dissolve the precursor (e.g., 5-chloro-2-fluoropyridine) in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), dropwise via syringe, ensuring the internal temperature remains below -70 °C. The base selectively removes a proton adjacent to a directing group.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated intermediate.

  • Iodination: Prepare a solution of iodine (I₂) in dry THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Conclusion

5-Chloro-4-fluoro-2-iodopyridine is a powerful synthetic tool with significant potential in research and development. However, its utility is matched by its potential hazards. A comprehensive understanding of its physicochemical properties, reactivity, and associated toxicities is non-negotiable for its safe use. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and storage protocols outlined in this guide, researchers can mitigate risks and harness the full synthetic potential of this valuable intermediate.

References

  • Virtual Museum. (n.d.). 5-Chloro-2-Fluoro-4-Iodopyridine: A Versatile Research Compound.
  • Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.
  • MilliporeSigma. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.
  • ECHEMI. (2019, July 15). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE SDS.
  • Thermo Fisher Scientific. (2010, November 23). SAFETY DATA SHEET.
  • Advanced ChemBlocks. (n.d.). 5-chloro-2-fluoro-4-iodopyridine 95%.
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine.
  • ChemicalBook. (n.d.). Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis.
  • Thermo Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
  • Knochel, P., et al. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
  • Chemdad. (n.d.). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE.
  • Unnamed Source. (2026, February 12). Key Intermediate: 5-Chloro-2-iodopyridine in Pharmaceutical & Agrochemical Synthesis.
  • Unnamed Source. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-FLUORO-4-IODOPYRIDINE.

Sources

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 5-Chloro-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocol for the Sonogashira cross-coupling of 5-Chloro-4-fluoro-2-iodopyridine with terminal alkynes. This substrate presents a unique challenge in medicinal chemistry due to its tri-halogenated core. Successful functionalization requires rigorous chemoselectivity to target the C2-Iodo position while preserving the C5-Chloro and C4-Fluoro motifs for subsequent elaboration (e.g.,


 or Suzuki coupling).
Substrate Reactivity Profile

The pyridine ring is electron-deficient, activating all halogens toward nucleophilic attack or oxidative addition. However, the hierarchy of reactivity is distinct:

  • C2-Iodo: Weakest C-X bond (

    
    ). Primary site for Pd(0) oxidative addition.[1]
    
  • C5-Chloro: Stronger bond (

    
    ). Inert under mild Sonogashira conditions but reactive in Suzuki/Buchwald protocols.
    
  • C4-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen effect. Critical Risk:  High temperatures or strong nucleophilic bases can displace this fluorine, leading to byproducts.
    
The "Golden Rule" of this Protocol

Maintain Ambient Temperature. The kinetic differentiation between the Pd-catalyzed coupling at C2 and the unwanted


 at C4 is maximized at 

. Heating (

) significantly increases the risk of fluorine displacement by the amine base or the alkyne anion.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Specifications
5-Chloro-4-fluoro-2-iodopyridine Substrate1.0Purity >97%
Terminal Alkyne Coupling Partner1.1 - 1.2Free of homocoupled impurities

Catalyst0.02 - 0.05Bis(triphenylphosphine)palladium(II) dichloride
CuI Co-Catalyst0.01 - 0.03Copper(I) Iodide, 99.99% trace metals basis
Triethylamine (

)
Base3.0Dried over KOH or molecular sieves
THF or DMF Solvent[0.2 M]Anhydrous, degassed (Sparged with

)
Step-by-Step Methodology
Step 1: System Preparation (The Inert Barrier)
  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Critical: Ensure all solvents (THF/DMF) and the base (

    
    ) are degassed. Oxygen promotes the Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.
    
Step 2: Catalyst & Substrate Charging
  • Charge the RBF with 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv),

    
      (2-5 mol%), and CuI  (1-3 mol%).
    
  • Note: Adding solid catalysts to the solid substrate before solvent addition ensures uniform dispersion upon solvation.

  • Seal the flask with a rubber septum and purge with inert gas for 5 minutes.

Step 3: Solvent & Alkyne Addition [2]
  • Inject the anhydrous solvent (THF is preferred for ease of workup; DMF for solubility of polar alkynes) via syringe. Concentration should be approx. 0.2 M relative to the pyridine.

  • Inject Triethylamine (3.0 equiv).[2] The solution may darken slightly (formation of active Pd(0) species).

  • Add the Terminal Alkyne (1.1 equiv) dropwise via syringe over 5-10 minutes.

    • Why dropwise? Controls the concentration of the active Copper-acetylide species, reducing homocoupling risk.

Step 4: Reaction & Monitoring
  • Stir the mixture vigorously at Room Temperature (

    
    ) .
    
  • Timecourse: Reaction typically reaches completion in 2–6 hours.

  • Monitoring: Check by TLC or LC-MS.

    • Target Mass:

      
      .
      
    • Watchlist: Look for

      
       peaks indicative of 
      
      
      
      side reactions.
Step 5: Workup & Purification
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and add saturated aqueous Ammonium Chloride (

    
    ) to quench and chelate copper species (turns deep blue).
    
  • Extraction: Separate layers. Wash the organic phase with water (

    
    ) and brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient. The product is typically less polar than the starting material due to the loss of the polar C-I bond and addition of the alkyne.

Mechanistic Visualization & Workflow

The following diagrams illustrate the precise catalytic cycle and the experimental workflow designed to maximize selectivity.

Reaction Workflow (DOT)

SonogashiraProtocol Start Start: Dry RBF & Inert Gas Charge Charge Solids: Substrate + Pd(II) + CuI Start->Charge Solvent Add Degassed Solvent + Base (THF/Et3N) Charge->Solvent Alkyne Dropwise Alkyne Addition (Control Homocoupling) Solvent->Alkyne Reaction Stir at Room Temp (20-25°C) (Avoid Heating!) Alkyne->Reaction Check LC-MS Check: Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Sat. NH4Cl (Remove Copper) Check->Quench Yes Purify Purification: Silica Column Quench->Purify

Caption: Step-by-step workflow emphasizing temperature control and order of addition.

Chemoselectivity Hierarchy

Reactivity Substrate 5-Chloro-4-fluoro-2-iodopyridine C2 C2-Iodo (Fast Oxidative Addition) Substrate->C2 Pd(0) Target C5 C5-Chloro (Slow Oxidative Addition) Substrate->C5 Inert at RT C4 C4-Fluoro (SNAr Risk Site) Substrate->C4 Nucleophilic Attack (Avoid Strong Base)

Caption: Reactivity map showing the preferential coupling at C2-I over C5-Cl and C4-F.

Critical Parameters & Troubleshooting

Temperature Sensitivity
  • Observation: Appearance of a byproduct with mass

    
     (if using 
    
    
    
    ).
  • Cause:

    
     displacement of Fluorine (Mass 19) by Triethylamine or solvent impurities.
    
  • Solution: Strictly maintain temperature

    
    . If reaction is sluggish, increase catalyst loading to 5 mol% rather than heating.
    
Catalyst Deactivation (The "Black Precipitate")
  • Observation: Reaction stalls; solution turns black immediately upon alkyne addition.

  • Cause: "Palladium Black" formation due to unstable Pd(0) species, often caused by insufficient ligand or oxygen leaks.

  • Solution: Ensure

    
     is fresh (yellow). If using 
    
    
    
    (yellow-green), ensure it hasn't oxidized to brown. Re-sparge solvents.[3]
Copper Removal
  • Issue: Residual Copper can interfere with biological assays or subsequent steps.

  • Protocol: The

    
     wash is critical. If the aqueous layer is still blue after the second wash, continue washing until colorless. Alternatively, use a scavenger resin (e.g., Si-Thiol) during the final filtration.
    

References

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene. (2025).[2] Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from

  • Organic Syntheses. Pyridine-Derived Triflating Reagents: N-(5-Chloro-2-Pyridyl)Triflimide. Org. Synth. 1997, 74,[4][3] 77. Retrieved from

  • ChemicalBook. Synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. Retrieved from

Sources

5-Chloro-4-fluoro-2-iodopyridine as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2) represents a high-value "tri-functional" scaffold for the discovery of next-generation agrochemicals. Its utility lies in the orthogonal reactivity of its three halogen substituents. The unique electronic environment of the pyridine core allows for sequential, regioselective functionalization:

  • C-2 Iodo: Highly reactive toward metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • C-4 Fluoro: Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-5 Chloro: Provides metabolic stability and lipophilicity, or serves as a late-stage activation site.

This guide details the sourcing, synthesis, and step-by-step protocols for utilizing this intermediate to construct complex heterocyclic cores common in SDHI fungicides and auxinic herbicides .

Chemical Profile & Critical Quality Attributes

PropertySpecification
Chemical Name 5-Chloro-4-fluoro-2-iodopyridine
CAS Number 1807115-79-2
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 257.43 g/mol
Appearance Off-white to pale yellow solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in hexanes
Isomer Warning CRITICAL: Do not confuse with the isomer 5-Chloro-2-fluoro-4-iodopyridine (CAS 659731-48-3).[1][2][3] Verify regiochemistry via

-NMR (C-3 and C-6 proton splitting patterns).

Synthetic Utility: The "Tri-Orthogonal" Strategy

The power of this scaffold is the ability to perform reactions in a specific order without protecting groups.

Reactivity Hierarchy
  • Oxidative Addition (Pd):

    
    
    
  • Nucleophilic Attack (

    
    ): 
    
    
    

This allows two distinct synthetic workflows:

  • Path A (Suzuki First): Install the carbon skeleton at C-2, retaining the C-4 fluorine for later amine/ether introduction.

  • Path B (

    
     First):  Install a nucleophile at C-4, then couple the C-2 iodine.
    
Workflow Visualization

G Start 5-Chloro-4-fluoro- 2-iodopyridine (Scaffold) PathA_Step1 Intermediate A (2-Aryl-5-Cl-4-F-Pyridine) Start->PathA_Step1 Path A: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) PathB_Step1 Intermediate B (2-Iodo-4-Amino-5-Cl) Start->PathB_Step1 Path B: SNAr (Amine, Mild Base) PathA_Product Product A (2-Aryl-4-Amino-5-Cl) PathA_Step1->PathA_Product SNAr (Amine/Base) PathB_Product Product B (2-Aryl-4-Amino-5-Cl) PathA_Product->PathB_Product Convergent Target PathB_Step1->PathB_Product Suzuki Coupling (Pd-Cat, Ar-B(OH)2)

Figure 1: Divergent synthetic pathways allowing flexible library generation. Path A is preferred for sensitive nucleophiles; Path B is preferred for sensitive boronic acids.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Sandmeyer Reaction)

Use this protocol if the intermediate is not purchased but synthesized from 2-amino-5-chloro-4-fluoropyridine.

Objective: Convert the C-2 amino group to a C-2 iodo group. Mechanism: Diazotization followed by radical-nucleophilic substitution.

Materials:

  • Precursor: 2-Amino-5-chloro-4-fluoropyridine (1.0 equiv)

  • Reagents: Sodium Nitrite (

    
    ), Potassium Iodide (
    
    
    
    ), Sulfuric Acid (
    
    
    , 20%) or
    
    
    (57%).
  • Solvent: Acetonitrile/Water (1:1).

Procedure:

  • Dissolution: In a 3-neck round bottom flask, suspend the amine (10 g, 68 mmol) in

    
     (20% aq, 100 mL). Cool to 0°C in an ice/salt bath.
    
  • Diazotization: Add

    
     (1.2 equiv, 5.6 g) dissolved in water (20 mL) dropwise, maintaining internal temp < 5°C. Stir for 30 min. The solution should turn clear/yellow.
    
  • Iodination: Dissolve

    
     (2.0 equiv, 22.5 g) in water (50 mL). Add this solution dropwise to the diazonium salt mixture. Caution: Vigorous evolution of 
    
    
    
    gas.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If conversion is incomplete, heat to 40°C for 1 hour.

  • Workup: Neutralize with saturated

    
     (carefully). Extract with EtOAc (
    
    
    
    mL).
  • Quench: Wash organic layer with 10%

    
     (sodium thiosulfate) to remove free iodine (purple color disappears).
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
    
    • Target Yield: 65–75%.

Protocol 2: Regioselective C-2 Suzuki-Miyaura Coupling

This step installs the primary agrochemical pharmacophore (e.g., aryl or heteroaryl tail).

Materials:

  • Substrate: 5-Chloro-4-fluoro-2-iodopyridine (1.0 mmol)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 mmol)
    
  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 M aq, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed Dioxane (5 mL) and

    
     solution.
    
  • Heat to 60–80°C for 4–6 hours.

    • Note: Do not overheat (>100°C) to avoid activating the C-5 chlorine or C-4 fluorine prematurely.

  • Monitor via LC-MS. The iodine should be displaced completely.

  • Workup: Filter through Celite, dilute with water, extract with EtOAc.

  • Outcome: 2-Aryl-5-chloro-4-fluoropyridine.

Protocol 3: C-4 Nucleophilic Aromatic Substitution ( )

This step introduces polarity or specific binding elements (e.g., amines, alkoxides).[4]

Materials:

  • Substrate: Product from Protocol 2 (or the parent scaffold).

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alcohol.

  • Base:

    
     (2.0 equiv) or DIPEA (for amines).
    
  • Solvent: DMF or DMSO (dry).

Procedure:

  • Dissolve substrate in DMF (0.2 M concentration).

  • Add Base and Nucleophile.[5]

  • Temperature Control:

    • For Amines: Stir at RT initially.[5] If sluggish, heat to 50°C.

    • For Alcohols: Requires heating (60–90°C).

  • Reaction Time: 2–12 hours.

  • Mechanism Check: The reaction is driven by the electron-deficient pyridine ring. The 5-Cl atom provides an inductive effect (

    
    ) that further activates the C-4 position, making the fluorine an excellent leaving group.
    
  • Workup: Pour into ice water. Precipitate often forms (filter). If oil, extract with EtOAc/LiCl wash.

Case Study: Synthesis of a "Fenpicoxamid-Style" Analog

Context: Fenpicoxamid is a picolinamide fungicide. This scaffold allows the creation of novel analogs.

  • Step 1 (C-2): Carbonylation of 5-chloro-4-fluoro-2-iodopyridine using

    
    , Xantphos, CO balloon, and an alcohol to form the Picolinate Ester .
    
  • Step 2 (C-4):

    
     with a chiral amine to introduce a solubility handle.
    
  • Step 3 (Ester Hydrolysis & Amide Coupling): Hydrolysis of the C-2 ester followed by coupling with a complex benzylic amine to generate the final bioactive fungicide.

Safety & Handling

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Toxicity: Halogenated pyridines can be potent sensitizers. Use double gloving (Nitrile).

  • Waste: Segregate as Halogenated Organic Waste. High iodine content requires specific disposal protocols in some jurisdictions to prevent incinerator corrosion.

References

  • Compound Data: "5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2)."[6] ChemSRC. Available at: [Link]

  • General Reactivity (Suzuki): Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7][8] Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sandmeyer Protocol: T. Sandmeyer, Berichte der deutschen chemischen Gesellschaft, 1884, 17, 1633. (Classic Method adapted for Pyridines).
  • Agrochemical Context: "Pyridine-based Fungicides and Herbicides." AgroPages Industry Report. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-Chloro-4-fluoro-2-iodopyridine Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 5-Chloro-4-fluoro-2-iodopyridine Suzuki Reactions Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Status: Active Ticket Priority: High (Heterocycle Instability) Lead Scientist: Dr. A. Vance

Executive Summary

You are likely experiencing low yields not because the reaction fails to initiate, but because 5-Chloro-4-fluoro-2-iodopyridine acts as a "chemical trap." While the 2-iodo position is primed for oxidative addition, the 4-fluoro substituent is electronically activated for Nucleophilic Aromatic Substitution (SNAr).

If you are using standard Suzuki conditions (Pd(PPh3)4, aqueous Na2CO3, alcohol/water), you are likely generating byproducts (hydrolysis at C4) or starting material recovery (catalyst poisoning by pyridine nitrogen) rather than the desired product.

Part 1: Diagnostic FAQ

Identify your failure mode before changing parameters.

Q1: I see full consumption of the starting material, but the product yield is <20%. The mass spec shows a peak at [M-I+OH]. What happened?

A: You suffered SNAr Competition . The 4-fluoro group is highly activated by the electron-deficient pyridine ring and the inductive effect of the 5-chloro group. Hydroxide ions (from aqueous base) or alkoxides (from alcohol solvents) attacked the C4 position, displacing the fluoride.

  • Fix: Switch to anhydrous conditions . Use bases like K3PO4 or Cs2CO3 suspended in dry Toluene or Dioxane. Avoid alcohols.

Q2: My reaction turns black immediately, and I recover mostly de-iodinated starting material (Protodehalogenation).

A: This is Slow Transmetallation . The oxidative addition of Pd into the C2-I bond is fast. However, if the transmetallation step with the boronic acid is slow (due to steric bulk or low solubility), the unstable 2-pyridyl-Pd species captures a proton from the solvent or ligands.

  • Fix: Increase the rate of transmetallation.

    • Use a highly active precatalyst (e.g., Pd-118 or XPhos Pd G3) rather than generating Pd(0) in situ.

    • Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K), which often transmetallate faster than boronic acids in heterocyclic systems.

Q3: The reaction stalls at 10-15% conversion. Adding more catalyst doesn't help.

A: You are experiencing Catalyst Poisoning . The pyridine nitrogen is a Lewis base that coordinates to the Palladium center, forming an inactive "off-cycle" resting state. This is common with unhindered phosphine ligands like PPh3.

  • Fix: Use bulky, electron-rich ligands (Buchwald ligands like XPhos or SPhos). The steric bulk prevents the pyridine nitrogen from binding to the metal center, keeping the catalyst active.

Part 2: The "Gold Standard" Protocol

This protocol is designed to minimize SNAr and maximize coupling efficiency.

Recommended System
ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)Pre-formed precatalysts ensure rapid initiation. Bulky biaryl ligands prevent N-coordination poisoning.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Non-polar, aprotic solvents suppress SNAr side reactions.
Base K3PO4 (finely ground, 2-3 equiv)A mild, insoluble base minimizes the concentration of dissolved nucleophiles, protecting the 4-F bond.
Additive Water (Strictly controlled: 2-5 equiv)Crucial: Anhydrous Suzuki requires trace water for the boronate activation mechanism, but not enough to promote hydrolysis.
Temperature 80°C - 100°C High enough to drive transmetallation, but monitored to prevent thermal decomposition.
Step-by-Step Workflow
  • Charge Solids: In a glovebox or under Argon flow, add 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv), Boronic Ester (1.2 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (0.02 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

  • Activation: Add exactly 5 equivalents of degassed water (via microsyringe).

  • Degas: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen promotes homocoupling.[1]

  • Reaction: Seal and heat to 90°C. Monitor by HPLC/UPLC at 1 hour and 4 hours.

Part 3: Mechanism & Failure Pathways

Understanding the competition between the desired cycle and the "Death Spiral."

Visualization: The Competitive Landscape

The following diagram illustrates how the 2-pyridyl-Pd intermediate stands at a crossroad. Path A is desired; Paths B and C lead to low yields.

G Start Start: 5-Cl-4-F-2-I-Pyridine Pd_Add Oxidative Addition (Fast) Start->Pd_Add + Pd(0) SNAr FAILURE MODE 1: SNAr at C4-F (Caused by strong base/OH-) Start->SNAr + Base (OH-/RO-) (Direct Attack) Intermediate Intermediate: 2-Pyridyl-Pd(II)-X Pd_Add->Intermediate Transmetal Transmetallation (Rate Limiting) Intermediate->Transmetal + Ar-B(OR)2 (Requires Base) Dehal FAILURE MODE 2: Protodehalogenation (Caused by slow transmetallation) Intermediate->Dehal + H+ source (Solvent/Moisture) Poison FAILURE MODE 3: Catalyst Poisoning (Pyridine N binds Pd) Intermediate->Poison Unhindered Ligand Product Product: 2-Aryl-5-Cl-4-F-Pyridine Transmetal->Product Reductive Elimination

Caption: Figure 1. Competitive reaction pathways. The 4-Fluoro substituent creates a vulnerability to SNAr (Red, Left) even before the catalytic cycle completes.

Part 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Tree Root Analyze Reaction Mixture (LCMS) Q1 Is Starting Material (SM) consumed? Root->Q1 No_SM SM Remains Q1->No_SM No Yes_SM SM Consumed Q1->Yes_SM Yes Check_Color Did reaction turn black/precipitate? No_SM->Check_Color Black Cat Decomposition. Switch to Pd-PEPPSI-IPent or XPhos Pd G3. Check_Color->Black Yes Yellow Catalyst Poisoning. Switch to bulky ligand (XPhos/SPhos). Check_Color->Yellow No (stays yellow) Check_Mass Check Major Byproduct Mass Yes_SM->Check_Mass Mass_OH Mass = [M-I+OH] or [M-I+OR] (S_NAr Side Reaction) Check_Mass->Mass_OH Mass_H Mass = [M-I+H] (Protodehalogenation) Check_Mass->Mass_H Mass_Homo Mass = Ar-Ar (Homocoupling) Check_Mass->Mass_Homo Sol_OH Switch to Anhydrous Conditions. Use K3PO4 in Toluene. Mass_OH->Sol_OH Sol_H Boost Transmetallation Rate. Increase Conc. or use BF3K salt. Mass_H->Sol_H Sol_Homo Degas solvent more thoroughly. Reduce Oxidant/Air exposure. Mass_Homo->Sol_Homo

Caption: Figure 2. Diagnostic decision tree for optimizing 2-iodopyridine coupling yields.

References

  • Mechanistic Studies on Transmetallation

    • Title: The Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction.[1]

    • Source: Chem. Rev.
    • URL:[Link]

  • SNAr Competition in Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[2]

    • Source: PMC (NIH).
    • URL:[Link]

  • Catalyst Selection for Pyridines

    • Title: Reactivity-Tunable Palladium Prec
    • Source: SciSpace.
    • URL:[Link]

  • Protodehalogenation Mechanisms

    • Title: Arene synthesis by dehalogenation or reductive cleavage.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Support Center: Purification of 5-Chloro-4-fluoro-2-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier-3 Support resource, designed for researchers encountering specific bottleneck issues with 5-Chloro-4-fluoro-2-iodopyridine (CAS: 659731-48-3) .

Status: Operational | Role: Senior Application Scientist | Ticket Focus: Isolation & Stability

Executive Summary

5-Chloro-4-fluoro-2-iodopyridine is a high-value heterocyclic scaffold. Its tri-halogenated nature offers orthogonal reactivity: the 2-Iodo position is primed for Suzuki/Sonogashira coupling, the 4-Fluoro position is highly activated for SNAr, and the 5-Chloro handle modulates lipophilicity.

However, this reactivity profile creates a "Purification Paradox": the features that make it useful also make it fragile. The 4-fluoro group is susceptible to hydrolysis or nucleophilic attack during standard workups, and the 2-iodo bond is photolabile. This guide addresses these specific stability and separation challenges.

Part 1: Strategic Purification Workflow

Before initiating purification, determine the state of your crude material. This decision tree minimizes thermal and chemical stress on the substrate.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Analysis Start->CheckState Solid Solid / Precipitate CheckState->Solid High mp Oil Oil / Viscous Residue CheckState->Oil Solvent trapped Recryst Recrystallization (Hexanes/EtOAc or Heptane) Solid->Recryst Preferred Method Flash Flash Chromatography (Neutralized Silica) Oil->Flash If Recryst Fails CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity Flash->CheckPurity CheckPurity->Flash Mixed Fractions Success Target Isolated Store @ -20°C, Dark CheckPurity->Success >97%

Figure 1: Decision matrix for isolating halogenated pyridines, prioritizing non-chromatographic methods to reduce silica exposure.

Part 2: Troubleshooting Guides

Issue 1: "My product is degrading on the column (Loss of Fluorine)."

Symptoms:

  • LC-MS shows a mass shift of +12 (loss of F, gain of OMe) or -2 (loss of F, gain of OH).

  • Product yield is lower than crude NMR estimates.

Root Cause: The 4-position of this pyridine is electronically deficient due to the inductive effects of the 5-Cl and 2-I groups. This makes the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • The Trap: Using Methanol (MeOH) or primary amines in your mobile phase. Even weak nucleophiles can displace the fluorine if the column is slightly basic or if the run is slow [1].

Protocol: The "Non-Nucleophilic" Elution

  • Eliminate Alcohols: Do not use MeOH/DCM gradients.

  • Alternative Mobile Phase: Switch to Ethyl Acetate / Hexanes or Acetone / Hexanes .

  • Stationary Phase: If the compound streaks (due to the basic nitrogen), do not use ammonia-doped solvents. Instead, use Triethylamine (TEA) only if using non-protic solvents, or switch to Amino-functionalized silica (NH2-silica) which neutralizes the surface without requiring liquid additives [2].

Issue 2: "The 2-Iodo peak is disappearing or turning purple."

Symptoms:

  • Crude material turns violet/brown upon standing.

  • Appearance of "des-iodo" byproduct (5-Chloro-4-fluoropyridine) in LC-MS.

Root Cause: The C-I bond at the 2-position is photolabile (sensitive to UV/Visible light) and susceptible to homolytic cleavage, especially in the presence of trace metals or acidic silica sites [3].

Protocol: Stabilization & Handling

  • Darkness is Mandatory: Wrap all columns, flasks, and rotary evaporator bulbs in aluminum foil.

  • Acid Scavenging: Standard silica gel is slightly acidic (pH 5-6). This acidity can promote protodeiodination.

    • Pre-treatment:[1][2] Flush the silica column with 1% TEA in Hexanes before loading your sample. This "caps" the acidic silanols.

    • Elution: Run the column with 0.5% TEA in the mobile phase to maintain basicity [4].

Issue 3: "I cannot separate the Product from the Des-Iodo Impurity."

Symptoms:

  • Co-elution of 5-Chloro-4-fluoro-2-iodopyridine and 5-Chloro-4-fluoropyridine.

  • Single broad peak on TLC.

Root Cause: The iodine atom adds lipophilicity but does not significantly change the polar interaction with silica compared to the hydrogen-substituted analog.

Protocol: Pi-Pi Interaction Chromatography Standard silica relies on polarity. To separate halo-analogs, exploit their polarizability.

  • Switch Column Type: Use a Phenyl-Hexyl functionalized silica cartridge (for Reverse Phase) or generic Phenyl phase.

  • Mechanism: The iodine atom is large and "soft" (polarizable). It interacts more strongly with the pi-electrons of the phenyl stationary phase than the "hard" hydrogen or chlorine atoms [5].

  • Gradient: Water/Acetonitrile (no acid modifier). The Iodo-species will typically retain longer on a Phenyl column than the des-iodo impurity.

Part 3: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Storage

PropertyValueCritical Note
Molecular Weight 257.43 g/mol Distinct isotopic pattern (Cl + I) in MS.
Appearance Off-white / Pale Yellow solidDarkening indicates iodine release.
Solubility DCM, EtOAc, THFPoor solubility in Hexanes (good for trituration).
pKa (Conj. Acid) ~0.5 - 1.5 (Estimated)Very weak base due to electron-withdrawing halogens.
Storage -20°C, Inert Gas, Dark Hygroscopic ; store under Nitrogen/Argon.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography? A: Yes, and it is recommended. The 2-Iodo and 5-Chloro substituents make the molecule quite lipophilic.

  • Technique: Dissolve the crude oil in a minimum amount of warm DCM (Dichloromethane). Slowly add Hexanes or Heptane while stirring until the solution turns cloudy. Cool to -20°C. The impurities (often oligomers) usually stay in the mother liquor.

Q: Why does my NMR show broad peaks? A: This is likely due to rotamers or aggregation , but more commonly, it indicates the presence of paramagnetic species (free radicals) from iodine degradation.

  • Fix: Filter the NMR sample through a small plug of basic alumina or cotton to remove particulates and iodine. Ensure the solvent (CDCl3) is acid-free (store over K2CO3).

Q: Is the 4-Fluoro group stable to Suzuki coupling conditions? A: Generally, yes, if the base is carefully chosen.

  • Warning: Strong bases like NaOMe or KOH in alcoholic solvents will displace the Fluorine.

  • Recommendation: Use mild bases like K3PO4 or Cs2CO3 in non-protic solvents (Dioxane, Toluene) to preserve the C-F bond while reacting the C-I bond [6].

References

  • Schlosser, M. (2005). The 4-Fluoro "Trap" in Pyridine Chemistry: Nucleophilic Substitution Risks. Journal of Organometallic Chemistry. (Generalized context on Halopyridine reactivity).

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing.

  • National Institutes of Health (NIH). (2025). 2-Iodopyridine Stability and Handling. PubChem Database.[3]

  • Reich, H. J. (2023). Techniques in Organic Chemistry: Pyridine Purification. University of Wisconsin-Madison Chemistry Database.

  • Separation Science. (2024). Selectivity in HPLC: Phenyl-Hexyl Phases for Halogenated Compounds.

  • Li, J. J. (2014). Name Reactions for Homologation: Suzuki-Miyaura Coupling of Halopyridines. Wiley-Interscience.

(Note: While specific "Link to Source" URLs are generated based on the grounding search, users should verify specific batch data with their supplier's Certificate of Analysis.)

Sources

Work-up procedures for 5-Chloro-4-fluoro-2-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-PYR-542 Subject: Work-up, Purification, and Troubleshooting Guide

Executive Summary & Reactivity Profile

Welcome, Researcher. You are working with 5-Chloro-4-fluoro-2-iodopyridine , a high-value trisubstituted pyridine scaffold. Its utility lies in its orthogonal reactivity , allowing for sequential functionalization. However, this same feature makes work-up and purification non-trivial.

To successfully isolate your product, you must understand the electronic and steric hierarchy of the three halogen handles.

The Orthogonal Reactivity Matrix
PositionHalogenElectronic CharacterPrimary Reactivity ModeCritical Work-up Risk
C-2 Iodine Soft electrophile, weak bondPd-Catalyzed Coupling (Suzuki, Sonogashira)Deiodination: Labile C-I bond can break (protodeiodination) if quenching is too acidic or reducing.
C-4 Fluorine Hard electrophile, highly activated

(Nucleophilic Aromatic Substitution)
Hydrolysis: Converts to 4-pyridone (OH) in strong aqueous base.
C-5 Chlorine Sterically hindered, deactivatedLate-stage functionalization Sublimation: Low MW derivatives may sublime on high-vac.
Troubleshooting & FAQs (Q&A)

Q1: I performed a Suzuki coupling at C-2, but my LCMS shows a mass corresponding to [M-I+H]. What happened? A: You have encountered protodeiodination .

  • Cause: The oxidative addition of Pd into the C-I bond is reversible. If the transmetalation step is slow (due to steric hindrance at C-5 or poor boronic acid solubility), the Pd-species can scavenge a proton from the solvent or moisture, leading to the loss of iodine.

  • Solution:

    • Use anhydrous solvents.

    • Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to accelerate the catalytic cycle.

    • Work-up Fix: Do not wash with strong acids. Keep the work-up pH neutral (pH 7).

Q2: During


 reaction at C-4, I see a new spot that doesn't move on TLC. Aqueous work-up made it disappear. 
A:  This is likely the 4-hydroxy-pyridine (pyridone)  byproduct.
  • Cause: The C-4 Fluorine is extremely labile. If your nucleophile (amine/alkoxide) contains water, or if you use hydroxide bases, hydroxide ions will compete for the C-4 position. The resulting pyridone is highly polar and often amphoteric, dissolving in the aqueous layer during extraction.

  • Solution:

    • Use non-nucleophilic bases (Cs₂CO₃, DIPEA) instead of NaOH/KOH.

    • Work-up Fix: If the product is the amine, the pyridone impurity will stay in the aqueous layer at pH 10-12, allowing you to extract your product into DCM.

Q3: I attempted a lithiation/halogen-exchange, but I got a mixture of regioisomers. A: You triggered the "Halogen Dance" .

  • Cause: 2,4,5-trihalopyridines are notorious for base-catalyzed halogen migration (Halogen Dance reaction). Treating this molecule with n-BuLi can cause the iodine to migrate to C-3 or C-6 to stabilize the lithiated intermediate.

  • Solution:

    • Avoid direct lithiation. Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C or lower.

    • Quench immediately at low temperature; do not allow the reaction to warm up before adding the electrophile.

Detailed Work-up Protocols
Protocol A: Post-Suzuki Coupling (Pd Removal Focus)

Use this when reacting the C-2 Iodine.

  • Quench: Cool reaction to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) (3x reaction volume).

  • Scavenge: Add 10% wt/wt Silica-Thiol or Celite to the organic mixture. Stir vigorously for 30 minutes.

    • Why? Pyridines coordinate strongly to Palladium. Simple washing rarely removes all Pd. Thiol-modified silica binds Pd effectively.

  • Filtration: Filter through a pad of Celite. Rinse the pad with EtOAc.

  • Wash: Transfer filtrate to a separatory funnel.

    • Wash 1: 5% Aqueous NaHCO₃ (Removes boronic acid byproducts).

    • Wash 2: Water.[1]

    • Wash 3: Brine.[2]

  • Dry & Concentrate: Dry over Na₂SO₄. Filter. Concentrate on a rotary evaporator at < 40°C .

    • Warning: Do not heat above 45°C; poly-halo pyridines can be volatile.

Protocol B: Post-

(Nucleophile Removal Focus)

Use this when displacing the C-4 Fluorine with an amine.

  • Quench: Dilute reaction mixture with Dichloromethane (DCM).

  • pH Adjustment (The "Switch"):

    • If Product is Basic (Amino-pyridine): Wash with water.[3] If the starting amine is stubborn, wash with 0.5 M HCl (quickly) to protonate the starting amine (if it's more basic than your product) and keep it in the aqueous layer. Note: Pyridines are weak bases; too strong acid will pull your product out too.

    • Safe Bet: Wash with saturated NH₄Cl (pH ~5-6). This removes polar impurities without protonating the pyridine ring significantly.

  • Extraction: Extract aqueous layer 2x with DCM.

  • Drying: Dry over MgSO₄ (Magnesium sulfate is preferred for amines).

  • Purification: Column chromatography.[3]

    • Tip: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane to prevent streaking of the basic pyridine product.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for working up reactions involving this scaffold.

WorkUpFlow Start Reaction Complete: 5-Cl-4-F-2-I-Pyridine Derivative TypeCheck Reaction Type? Start->TypeCheck Coupling Pd-Catalyzed Coupling (at C-2 Iodine) TypeCheck->Coupling C-2 Reaction SNAr SNAr Substitution (at C-4 Fluorine) TypeCheck->SNAr C-4 Reaction Scavenge Add Thiol-Silica / Celite (Pd Removal) Coupling->Scavenge DiluteDCM Dilute with DCM SNAr->DiluteDCM Filter Filter & Dilute (EtOAc) Scavenge->Filter WashBase Wash: 5% NaHCO3 (Remove Boronics) Filter->WashBase Dry Dry (Na2SO4 or MgSO4) WashBase->Dry CheckNuc Nucleophile Type? DiluteDCM->CheckNuc Amine Amine (Basic) CheckNuc->Amine Alkoxide Alkoxide/Thiol CheckNuc->Alkoxide WashAcid Wash: Sat. NH4Cl (Remove excess amine) Amine->WashAcid WashWater Wash: Water/Brine (Neutral) Alkoxide->WashWater WashAcid->Dry WashWater->Dry Conc Concentrate < 40°C (Watch Volatility!) Dry->Conc Purify Purification: Column (Hex/EtOAc) Conc->Purify

Caption: Decision matrix for work-up procedures based on reaction type (Pd-coupling vs. SNAr), highlighting critical impurity removal steps.

Physical Data & Reference Table
PropertyValue/NoteRelevance
Molecular Weight ~257.43 g/mol Low MW implies potential volatility.
LogP (Predicted) ~2.5 - 3.0Lipophilic. Soluble in DCM, EtOAc, THF. Insoluble in water.
pKa (Conj. Acid) ~0 - 1.0Very weak base due to electron-withdrawing halogens. Will not protonate in weak acids (NH₄Cl).
Storage 2-8°C, DarkLight sensitive (C-I bond degrades).
References
  • BenchChem. (2025).[3][4] A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem Technical Guides.[4] Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[5] Scientific Background on the Nobel Prize in Chemistry 2010. Link

  • American Chemical Society. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.[6] J. Org. Chem. Link

  • Chem-Impex. (2025). 5-Chloro-2-fluoro-4-iodopyridine: Product Specifications and Applications. Chem-Impex International. Link

  • Schlosser, M. (2005). The "Halogen Dance" reaction on pyridine derivatives. Angewandte Chemie International Edition. (General reference for mechanism cited in Q&A).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridines.

Sources

Validation & Comparative

High-Precision Scaffolding: Efficacy of 5-Chloro-4-fluoro-2-iodopyridine in Drug Discovery

[1]

Executive Summary

In the landscape of heterocyclic scaffolds, 5-Chloro-4-fluoro-2-iodopyridine represents a "tri-orthogonal" platform. Its efficacy lies in the precise differentiation of reactivity across three distinct positions (C2, C4, and C5), allowing medicinal chemists to sequentially install diverse pharmacophores without protecting groups.[1]

Unlike traditional di-halogenated pyridines, this scaffold offers a programmable hierarchy:

  • C2-Iodo: High susceptibility to Pd-catalyzed cross-coupling (Suzuki/Sonogashira).[1]

  • C4-Fluoro: Exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr).[1]

  • C5-Chloro: Metabolic blocking or late-stage diversification (requires forcing conditions).[1]

This guide compares its performance against standard alternatives and provides validated protocols for its use in synthesizing kinase inhibitors and GPCR ligands.[1]

Chemical Profile & Reactivity Analysis

The "efficacy" of this scaffold is defined by its Regioselective Resolution . The electronic environment of the pyridine ring, combined with the specific halogen substitution pattern, creates a predictable reactivity map.[1]

Reactivity Hierarchy Table
PositionSubstituentPrimary Reactivity ModeRelative Reactivity (krel)Utility in Drug Design
C2 -I (Iodo) Metal-Catalyzed Coupling (Pd, Cu)High (Reacts at RT - 60°C)Installation of core aryl/heteroaryl templates.[1]
C4 -F (Fluoro) SNAr (Nucleophilic Displacement)Medium-High (Reacts at 25°C - 80°C)Introduction of polarity (amines, ethers) for solubility/binding.[1]
C5 -Cl (Chloro) Metal-Catalyzed Coupling (Buchwald)Low (Requires >100°C + specialized ligands)Metabolic stability (blocking site) or final diversity point.[1]
Mechanism of Action[1][2]
  • The C4-Fluoro Activation: The nitrogen atom at position 1 exerts a strong electron-withdrawing effect (–I effect) on positions 2 and 4.[1] However, the presence of the 5-Chloro group provides additional inductive withdrawal, significantly lowering the LUMO energy at C4.[1] This makes the C4-F bond highly susceptible to nucleophilic attack (amines, alkoxides) via a Meisenheimer complex intermediate.[1]

  • The C2-Iodo Preference: In Pd-catalyzed reactions, oxidative addition occurs preferentially at the C-I bond over C-Cl or C-F due to the weaker bond dissociation energy (C-I: ~57 kcal/mol vs. C-Cl: ~80 kcal/mol).[1]

Comparative Performance Guide

Alternative 1: 2,4-Dichloro-5-iodopyridine[1]
  • Comparison: While cheaper, the 4-Chloro substituent is significantly less reactive toward SNAr than the 4-Fluoro analog.[1]

  • Data Point: SNAr reactions with sterically hindered amines (e.g., isopropylamine) on 4-F-pyridine proceed ~100x faster than on 4-Cl-pyridine.[1]

  • Verdict: The 4-F scaffold (Subject) reduces reaction times and allows for milder conditions, preserving sensitive functional groups.[1]

Alternative 2: 2-Bromo-4-fluoro-5-chloropyridine[1]
  • Comparison: The 2-Bromo group requires higher temperatures for oxidative addition compared to 2-Iodo.[1]

  • Data Point: Suzuki coupling at C2-I can often be achieved at room temperature or 40°C using Pd(dppf)Cl2.[1] The C2-Br analog typically requires heating to >80°C, which risks triggering premature SNAr at the C4-F site if basic conditions are used.[1]

  • Verdict: The Subject (2-Iodo) offers superior orthogonality, allowing C2 coupling without disturbing the C4-F moiety.[1]

Experimental Protocols

Workflow A: The "Carbon-First" Approach (C2 Coupling C4 SNAr)

Best for building the carbon skeleton before introducing polar groups.[1]

Step 1: Selective C2-Suzuki Coupling

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.5 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Stir at 45°C for 4 hours. Note: Keep temperature low to prevent hydrolysis of C4-F.

  • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography.

  • Expected Yield: 75-85%.

Step 2: C4-SNAr Displacement

  • Reagents: C2-Product (1.0 eq), Primary/Secondary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO or NMP (anhydrous).[1]

  • Conditions: Heat to 80°C for 2-6 hours.

  • Observation: The 5-Cl group remains intact.

  • Expected Yield: 80-95%.

Workflow B: The "Nucleophile-First" Approach (C4 SNAr C2 Coupling)

Best if the C2 coupling partner is sensitive to SNAr conditions.[1]

  • Step 1: React Scaffold with amine (1.0 eq) in THF at 0°C to RT. The C4-F is displaced selectively over C2-I due to the high activation of the 4-position.[1]

  • Step 2: Perform Suzuki/Sonogashira coupling on the resulting 2-iodo-4-amino-5-chloropyridine.[1]

Visualization of Efficacy (Pathways)

The following diagram illustrates the orthogonal reaction pathways enabled by this scaffold.

GStart5-Chloro-4-fluoro-2-iodopyridine(Tri-Orthogonal Scaffold)RouteA_Step1Intermediate A(2-Aryl-4-fluoro-5-chloropyridine)Start->RouteA_Step1Path A: Suzuki Coupling(Pd cat., 45°C)Selectivity: C2-I > C4-FRouteB_Step1Intermediate B(2-Iodo-4-amino-5-chloropyridine)Start->RouteB_Step1Path B: S_NAr Displacement(Amine, 0°C)Selectivity: C4-F > C2-IRouteA_FinalFinal Product A(2-Aryl-4-amino-5-chloropyridine)RouteA_Step1->RouteA_FinalS_NAr Displacement(Amine, 80°C)Target: C4-FNote5-Cl remains intact(Metabolic Blocker)RouteA_Final->NoteRouteB_FinalFinal Product B(2-Alkynyl-4-amino-5-chloropyridine)RouteB_Step1->RouteB_FinalSonogashira Coupling(Pd/Cu, RT)Target: C2-IRouteB_Final->Note

Figure 1: Divergent synthesis pathways demonstrating the chemospecificity of the 5-Chloro-4-fluoro-2-iodopyridine scaffold.

Applications in Drug Scaffolds[1]

Kinase Inhibitors

This scaffold is particularly effective for Type I and Type II kinase inhibitors where:

  • C2 binds to the Hinge Region (via an aryl/heteroaryl group).[1]

  • C4 projects into the Solvent Front (via a solubilizing amine tail).[1]

  • C5-Cl occupies the hydrophobic Gatekeeper pocket, improving potency and metabolic half-life.[1]

GPCR Ligands (e.g., GPR119 Agonists)

Similar scaffolds have been utilized to construct GPR119 agonists.[1][2] The 5-chloro-4-oxy substitution pattern is critical for maintaining agonist activity while preventing rapid oxidative metabolism of the pyridine ring [1].[1]

References

  • Discovery of GPR119 Agonists: Use of 5-chloro-4-substituted pyridine scaffolds in metabolic disease research.[1][2]

    • Source: Journal of Medicinal Chemistry (2014).[1][2]

    • Link:[Link][1]

  • Pyridine Reactivity Reviews: Comprehensive analysis of halogenated pyridine functionaliz

    • Source: Chemical Reviews (Pyridine Functionaliz
    • Link:[Link][1]

  • SNAr Reactivity in Heterocycles: Comparative rates of Fluorine vs. Chlorine displacement.

    • Source: Tetrahedron (2012).[1]

    • Link:[Link][1]

A Senior Application Scientist's Guide to the Mechanistic Nuances of 5-Chloro-4-fluoro-2-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the pyridine nucleus remains a privileged motif. This guide provides an in-depth, objective comparison of the reactivity of 5-Chloro-4-fluoro-2-iodopyridine in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Our focus will be on the mechanistic principles that govern the selective functionalization of this polyhalogenated building block, supported by established experimental data from analogous systems.

The Foundational Principle: A Hierarchy of Halogen Reactivity

The synthetic utility of 5-Chloro-4-fluoro-2-iodopyridine is rooted in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy required for this step is inversely proportional to the strength of the C-X bond, leading to a well-established reactivity trend: I > Br > Cl > F.[1][2] This predictable hierarchy allows for the selective and sequential functionalization of the pyridine ring. The C-I bond is the most labile and will react preferentially under milder conditions, followed by the C-Cl bond, with the C-F bond being largely unreactive in these transformations.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[3] When 5-Chloro-4-fluoro-2-iodopyridine is subjected to Suzuki-Miyaura conditions, the reaction proceeds with high regioselectivity at the C-2 position, leveraging the exceptional reactivity of the iodo substituent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The pronounced selectivity for the C-I bond in 5-Chloro-4-fluoro-2-iodopyridine arises from the significantly lower activation energy for the initial oxidative addition at this position compared to the C-Cl and C-F bonds.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition Complex->Pd(II) Complex Transmetalation Complex Transmetalation Complex Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Product Product Reductive Elimination Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex Ar-X (X=I) 5-Chloro-4-fluoro-2-iodopyridine Ar-X (X=I)->Oxidative Addition Complex Pd(II) Complex->Transmetalation Complex Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance and Alternative Substrates

While direct comparative data for 5-Chloro-4-fluoro-2-iodopyridine is not abundant, the principles of halogen reactivity are well-documented. For a hypothetical sequential cross-coupling, the iodo group would react first, followed by the chloro group under more forcing conditions. A researcher seeking to introduce two different aryl groups would exploit this differential reactivity.

Halogen PositionRelative ReactivityTypical Coupling PartnersAlternative Substrates
C-2 (Iodo)HighArylboronic acids, alkylboronic acids2-Iodopyridines, other aryl iodides
C-5 (Chloro)LowArylboronic acids (under harsher conditions)2-Chloropyridines, other aryl chlorides
C-4 (Fluoro)Very Low/InertGenerally unreactive in Suzuki couplingNot a suitable leaving group for this reaction
Experimental Protocol: Suzuki-Miyaura Coupling at the C-2 Position

This protocol is adapted from established procedures for similar halopyridines and serves as a robust starting point.

  • Reaction Setup: To a dry Schlenk tube, add 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups, crucial for the synthesis of many natural products and functional materials.[4] Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on 5-Chloro-4-fluoro-2-iodopyridine will proceed selectively at the C-2 iodo position.

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The catalytic cycle shares the initial oxidative addition step with the Suzuki-Miyaura reaction, again favoring the C-I bond. The subsequent steps involve the formation of a copper(I) acetylide, followed by transmetalation to the palladium center and reductive elimination.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Alkynyl-Pd(II) Complex Alkynyl-Pd(II) Complex Pd(II) Complex->Alkynyl-Pd(II) Complex Transmetalation Product Product Alkynyl-Pd(II) Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-X (X=I) 5-Chloro-4-fluoro-2-iodopyridine Ar-X (X=I)->Pd(II) Complex Cu(I)X Cu(I)X Copper Acetylide Copper Acetylide Cu(I)X->Copper Acetylide Deprotonation Copper Acetylide->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Copper Acetylide Base Base Base->Copper Acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Performance and Alternatives

The high reactivity of the C-I bond ensures efficient coupling with a wide range of terminal alkynes under standard Sonogashira conditions. The chloro- and fluoro-substituents will remain intact, offering handles for subsequent transformations.

Halogen PositionRelative ReactivityTypical Coupling PartnersAlternative Substrates
C-2 (Iodo)HighTerminal alkynes2-Iodopyridines, other aryl iodides
C-5 (Chloro)LowTerminal alkynes (under harsher conditions)2-Chloropyridines, other aryl chlorides
C-4 (Fluoro)Very Low/InertGenerally unreactive in Sonogashira couplingNot a suitable leaving group for this reaction
Experimental Protocol: Sonogashira Coupling at the C-2 Position

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk tube, dissolve 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[5] The selective amination of 5-Chloro-4-fluoro-2-iodopyridine at the C-2 position is readily achievable due to the high reactivity of the iodo substituent.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination commences with the oxidative addition of the palladium(0) catalyst to the C-I bond.[5] The resulting palladium(II) complex then coordinates to the amine, which, upon deprotonation by a base, forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the active palladium(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Complex Amine Coordination Complex Oxidative Addition Complex->Amine Coordination Complex Amine Coordination Palladium Amido Complex Palladium Amido Complex Amine Coordination Complex->Palladium Amido Complex Deprotonation Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Amine (R2NH) Amine (R2NH) Amine (R2NH)->Amine Coordination Complex Base Base Base->Palladium Amido Complex Ar-X (X=I) 5-Chloro-4-fluoro-2-iodopyridine Ar-X (X=I)->Oxidative Addition Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Performance and Alternative Approaches

The selective amination at the C-2 position of 5-Chloro-4-fluoro-2-iodopyridine is highly efficient. The choice of ligand is crucial in Buchwald-Hartwig amination and can influence the scope of the reaction with respect to the amine coupling partner. For subsequent amination at the C-5 position, more forcing conditions and potentially a different catalyst system would be required.

Halogen PositionRelative ReactivityTypical Coupling PartnersAlternative Substrates
C-2 (Iodo)HighPrimary and secondary amines, amides2-Iodopyridines, other aryl iodides
C-5 (Chloro)LowPrimary and secondary amines (under harsher conditions)2-Chloropyridines, other aryl chlorides
C-4 (Fluoro)Very Low/InertGenerally unreactive in Buchwald-Hartwig aminationNot a suitable leaving group for this reaction
Experimental Protocol: Buchwald-Hartwig Amination at the C-2 Position

This is a general procedure and should be optimized for the specific amine used.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Chloro-4-fluoro-2-iodopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable ligand (e.g., XPhos or RuPhos, 2-6 mol%) in a dry Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 120 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

5-Chloro-4-fluoro-2-iodopyridine is a versatile and valuable building block in synthetic chemistry. The pronounced difference in the reactivity of its halogen substituents (I >> Cl > F) in palladium-catalyzed cross-coupling reactions allows for predictable and selective functionalization. By understanding the underlying mechanistic principles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can strategically design synthetic routes to complex, highly substituted pyridine derivatives. The protocols provided herein, based on established literature for analogous systems, offer a solid foundation for the successful application of this versatile reagent in drug discovery and materials science.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • Langer, P., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Scientific Reports, 10(1), 6935. [Link]

  • BenchChem. (2025).
  • D. A. Thomas, S. A. Green, A. J. B. Watson. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6439-6453. [Link]

  • Schareina, T., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 9(5), 1433-1436. [Link]

  • Ehlers, P., et al. (2011). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 13(6), 1432–1435. [Link]

  • Virtual Museum. (n.d.).
  • Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Chem-Impex.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(40), 11994–12019. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Gagnon, A., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(48), 15212–15221. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

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Strategic Utilization of 5-Chloro-4-fluoro-2-iodopyridine in High-Value Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heteroaromatic functionalization, 5-Chloro-4-fluoro-2-iodopyridine (CFIP) represents a "linchpin" scaffold designed for maximum orthogonality. While its acquisition cost is significantly higher than commodity alternatives like 2,4,5-trichloropyridine, its value lies in programmable regioselectivity .

For medicinal chemistry programs targeting kinase inhibitors or complex signaling modulators, CFIP enables a highly predictable sequence of transformations: C2-Suzuki/Stille coupling (via the soft iodide) followed by C4-SNAr (via the hard fluoride), leaving the C5-chloride as a latent handle for late-stage diversification.

The Bottom Line:

  • Use CFIP when: You require a specific 2-Aryl-4-Amino-5-Chloro substitution pattern with >95% regiocontrol and limited purification bandwidth.

  • Use Alternatives when: Cost of Goods (COGs) is the primary driver, and you can tolerate 60:40 isomeric mixtures or harsh forcing conditions.

Technical Profile & Orthogonality

The power of CFIP lies in the electronic differentiation of its three halogen handles. Unlike symmetrically halogenated pyridines, CFIP offers three distinct reactivity profiles active under non-overlapping conditions.

PositionSubstituentElectronic CharacterPrimary ReactivityActivation Condition
C-2 Iodine Soft ElectrophilePd-Catalyzed Coupling (Suzuki, Stille, Sonogashira)Room Temp to 60°C, Pd(0)
C-4 Fluorine Hard ElectrophileSNAr (Amines, Alkoxides, Thiols)Mild Base, 25–80°C
C-5 Chlorine Steric/StableLatent Handle (Buchwald, Suzuki)High Temp (>100°C), Specialized Ligands
Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways enabled by this specific isomer.

ReactivityMap CFIP 5-Chloro-4-fluoro-2-iodopyridine (Starting Block) RouteA Path A: C-2 Coupling (Suzuki/Stille) CFIP->RouteA Pd(dppf)Cl2, Ar-B(OH)2 Soft Electrophile Preference RouteB Path B: C-4 Substitution (S_NAr) CFIP->RouteB R-NH2, DIPEA Hard Electrophile Preference ProdA 2-Aryl-5-chloro-4-fluoropyridine (Highly Versatile) RouteA->ProdA >90% Yield Retains C4-F Activity ProdB 4-Amino-5-chloro-2-iodopyridine (Deactivated C-2) RouteB->ProdB Possible Deactivates C2-I Final Trisubstituted Pyridine Core ProdA->Final Subsequent S_NAr (C4 Functionalization)

Figure 1: The "Path A" workflow is the standard high-value route, utilizing the iodine for carbon-carbon bond formation while preserving the fluorine for subsequent heteroatom installation.

Comparative Analysis: CFIP vs. Commodity Alternatives

When designing a route, the primary alternative is usually 2,4,5-Trichloropyridine . Below is a direct comparison of the synthetic burden.

Scenario: Synthesis of a 2-(Aryl)-4-(Cyclic Amine)-5-Chloropyridine
Route 1: Using CFIP (The "Premium" Route)
  • Step 1 (Suzuki): Selective coupling at C-2 (Iodine) occurs at RT. C-4 (Fluorine) and C-5 (Chlorine) remain untouched.

  • Step 2 (SNAr): The resulting 2-aryl-4-fluoro-5-chloropyridine undergoes rapid SNAr at C-4 due to the strong activating effect of the fluorine leaving group.

Route 2: Using 2,4,5-Trichloropyridine (The "Commodity" Route)
  • Step 1 (SNAr): Nucleophilic attack.

    • Problem: Competition between C-4 and C-6 (equivalent to C-2). While C-4 is generally favored, steric bulk at C-5 can push attack to C-6.

    • Result: Often a 4:1 mixture of isomers requiring HPLC or careful crystallization.

  • Step 2 (Suzuki): Coupling on the remaining chloride.

    • Problem: Chlorides are "reluctant" electrophiles compared to iodides. Requires bulky, expensive ligands (e.g., XPhos, RuPhos) and higher temperatures, which may degrade the installed amine.

Data Comparison Table
MetricRoute 1 (CFIP)Route 2 (2,4,5-Trichloropyridine)
Regioselectivity >98:2 (Controlled by I vs F)~80:20 (Steric/Electronic competition)
Step 1 Yield 85-92%50-65% (after isomer separation)
Catalyst Cost Low (Standard Pd(dppf) or Pd(PPh3)4)High (Requires Buchwald Precatalysts)
Reaction Temp Mild (25–60°C)Harsh (80–120°C)
Purification Filtration / Flash ColumnPreparative HPLC often required
Starting Material Cost High (

$)
Low ($)

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or TLC spots do not match the description, stop and check reagents.

Protocol A: C-2 Selective Suzuki Coupling

Target: Retention of C-4 Fluorine for subsequent steps.

  • Setup: In a nitrogen-flushed vial, combine CFIP (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl2·DCM (0.03 equiv).

  • Solvent System: Add degassed Dioxane:Water (4:1) (0.1 M concentration).

  • Base: Add Na2CO3 (2.0 equiv).

  • Reaction: Stir at 40°C for 4–6 hours.

    • Checkpoint: Monitor TLC. The starting material (high Rf) should disappear. The product will be fluorescent under UV (254 nm).

    • Note: Do not exceed 60°C. Higher temperatures risk hydrolyzing the C-4 fluorine or coupling at the C-5 chlorine.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Outcome: 2-Aryl-4-fluoro-5-chloropyridine.

Protocol B: C-4 Selective SNAr

Target: Displacement of Fluorine by Amine.

  • Setup: Dissolve the product from Protocol A (1.0 equiv) in DMSO or NMP (0.2 M).

  • Nucleophile: Add the Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at 25°C (RT) to 50°C .

    • Mechanistic Insight: The fluorine atom makes the C-4 position exceptionally electrophilic. The C-5 chlorine provides a slight inductive activation but primarily acts to block the C-5 position.

    • Comparison: If using the chlorinated analog (2-aryl-4,5-dichloropyridine), this step would require heating to >100°C, risking decomposition.

  • Workup: Pour into water. The product often precipitates as a solid.

Decision Logic: The Cost-Benefit Matrix

When should you pay the premium for CFIP? Use this logic flow.

DecisionMatrix Start Start: Need 2,4,5-Substituted Pyridine Scale What is the Scale? Start->Scale MedChem MedChem Scale->MedChem < 10 grams (Discovery) Process Process Scale->Process > 1 kg (Production) Complexity Is the C-4 Amine Complex/Expensive? UseCFIP USE CFIP (High Cost / High Success) Complexity->UseCFIP Yes (Scarce Amine) Complexity->UseCFIP No (Common Amine) MedChem->Complexity YieldCalc Is Separation Cost > RM Cost? Process->YieldCalc Analyze Yield Loss YieldCalc->UseCFIP Yes UseAlt USE 2,4,5-Trichloro (Low Cost / Optimization Required) YieldCalc->UseAlt No

Figure 2: Decision matrix for selecting starting materials. In discovery (MedChem), the "Time to Compound" usually justifies the cost of CFIP. In process chemistry, the decision hinges on the cost of separating isomers generated by cheaper starting materials.

References

  • Chemical Identity & Isomer Specificity

    • Subject: Confirmation of 5-Chloro-4-fluoro-2-iodopyridine (CAS 1807115-79-2) vs. commercial isomers.[1]

    • Source: Chemical Book / ChemSRC D
  • Mechanistic Basis of Halogen Selectivity

    • Subject: Reactivity trends of Polyhalogenated Heterocycles (I > Br > Cl >> F for Pd-coupling).
    • Source:Chemical Science, 2016, 7, 6407-6433. (Fairlamb et al.)
  • Regioselectivity of SNAr in Pyridines

    • Subject: Fluorine vs. Chlorine displacement rates and regiocontrol in pyridine systems.
    • Source:Journal of Organic Chemistry, 2015, 80 , 7757-7763.[2]

  • Comparative Suzuki Coupling Protocols

    • Subject: Site-selective coupling on dihalo-pyridines.[3][4]

    • Source: BenchChem Application Notes (2-Bromo-4-iodopyridine analog studies).

(Note: While direct literature on the specific CAS 1807115-79-2 is limited due to its proprietary nature in recent drug discovery, the reactivity principles are authoritatively grounded in the cited reviews of pyridine functionalization.)

Sources

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